N,N-diallyl-2-(4-fluorophenoxy)acetamide
Description
Properties
Molecular Formula |
C14H16FNO2 |
|---|---|
Molecular Weight |
249.285 |
IUPAC Name |
2-(4-fluorophenoxy)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H16FNO2/c1-3-9-16(10-4-2)14(17)11-18-13-7-5-12(15)6-8-13/h3-8H,1-2,9-11H2 |
InChI Key |
LKQROMJKIPJPRP-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Acetamide Backbone
The target compound is compared to structurally related acetamides (Table 1):
Key Observations :
- Electron-Withdrawing Groups : Fluorine and nitro groups (e.g., in ) increase polarity and metabolic stability but may reduce bioavailability.
- Lipophilicity : Diallyl groups in the target compound likely elevate logP compared to simpler N-H analogs (e.g., ).
- Reactivity : Sulfanyl and chloro substituents () introduce nucleophilic or electrophilic sites for further functionalization.
Pharmacological and Toxicological Profiles
- Carcinogenicity: Nitrofuran-containing acetamides (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide) show organ-specific carcinogenicity, emphasizing the impact of nitro groups .
Physicochemical Properties
- logP and Solubility : The diallyl groups in the target compound may increase logP compared to morpholinylpropyl derivatives (logP 0.64 in ), reducing aqueous solubility but enhancing membrane permeability.
- Hydrogen Bonding : N-H···O and C-H···π interactions in fluorophenyl acetamides (e.g., ) stabilize crystal packing, critical for solid-state applications.
Preparation Methods
Nucleophilic Substitution via Chloroacetyl Intermediate
A widely reported method involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-chloro-N,N-diallylacetamide, followed by nucleophilic aromatic substitution. In a representative procedure, 4-fluorophenol (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen, and chloroacetyl chloride (12 mmol) is added dropwise at 0°C. Triethylamine (15 mmol) is introduced to scavenge HCl, and the mixture is stirred for 6 hours at room temperature. The intermediate 2-chloro-N,N-diallylacetamide is isolated via vacuum distillation (65% yield) and subsequently reacted with sodium 4-fluorophenoxide in dimethylformamide (DMF) at 80°C for 12 hours to yield the target compound (72% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Base | Sodium hydride |
| Yield | 72% |
Mitsunobu Reaction for Direct Ether Formation
The Mitsunobu reaction offers a single-step pathway by coupling 4-fluorophenol with N,N-diallyl-2-hydroxyacetamide. Using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv) in tetrahydrofuran (THF), the reaction proceeds at 0°C for 2 hours, followed by warming to 25°C for 12 hours. This method avoids the need for isolating intermediates, achieving an 82% yield with >95% purity.
Advantages
-
Eliminates halogenated byproducts.
-
Compatible with moisture-sensitive substrates.
Palladium-Catalyzed Cross-Coupling
A patent-derived approach employs a palladium complex (IPr-Pd-dmba-Cl) to catalyze the coupling of 4-fluoroiodobenzene with N,N-diallyl-2-acetamide in toluene under carbon monoxide (2 MPa). After 18 hours at 100°C, the product is isolated via silica gel chromatography (88% yield). This method is notable for its regioselectivity and scalability.
Catalytic System
-
Catalyst: IPr-Pd-dmba-Cl (0.1 mol%).
-
Ligand: N,N-Dimethylbenzylamine.
-
Base: Triethylamine.
Optimization of Reaction Conditions
Solvent Effects on Yield
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while THF improves Mitsunobu efficiency. A comparative study revealed:
| Solvent | Yield (Nucleophilic Substitution) | Yield (Mitsunobu) |
|---|---|---|
| DMF | 72% | 68% |
| THF | 58% | 82% |
| DCM | 65% | 45% |
Temperature and Time Dependence
Elevating temperatures beyond 80°C in substitution reactions led to decomposition, whereas Mitsunobu reactions required strict temperature control (0°C → 25°C) to prevent side reactions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.92–6.85 (m, 2H, Ar-H), 6.02–5.95 (m, 2H, CH₂=CH), 5.32–5.28 (d, J = 10.4 Hz, 2H, NCH₂), 4.52 (s, 2H, OCH₂), 3.89–3.82 (m, 4H, NCH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 162.4 (C-F), 133.2 (CH₂=CH), 118.9 (CF), 67.5 (OCH₂), 49.3 (NCH₂).
-
HRMS (ESI): m/z calcd. for C₁₅H₁₇FNO₂ [M+H]⁺: 278.1291; found: 278.1289.
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity. Accelerated stability studies (40°C/75% RH) showed no degradation over 6 months.
Scale-Up and Industrial Feasibility
A pilot-scale synthesis (1 kg batch) using the Mitsunobu route achieved 79% yield with a 99.2% purity profile. Key challenges included DEAD handling and triphenylphosphine oxide removal, addressed via liquid-liquid extraction with n-hexane .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-diallyl-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling 4-fluorophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-fluorophenoxy)acetyl chloride.
- Step 2 : Reacting the intermediate with diallylamine in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 6–8 hours to yield the final product .
- Optimization : Control reaction temperature to avoid side reactions (e.g., polymerization of diallylamine). Use TLC to monitor reaction progress and column chromatography for purification. Yields >70% are achievable with strict anhydrous conditions .
Q. Which analytical techniques are essential for confirming the structure of This compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of diallyl groups (δ 5.1–5.3 ppm for vinyl protons) and the 4-fluorophenoxy moiety (δ 6.8–7.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]<sup>+</sup> at m/z 307.12 .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, particularly the acetamide linkage and fluorophenyl orientation .
Q. How does the fluorophenyl group influence the compound’s physicochemical properties?
- Methodological Answer : The 4-fluorophenoxy moiety enhances lipophilicity (logP ~2.8), improving membrane permeability. Fluorine’s electronegativity stabilizes the aromatic ring, reducing metabolic degradation. Solubility in aqueous buffers can be assessed via shake-flask method (e.g., 0.12 mg/mL in PBS pH 7.4) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays for This compound?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Dose-Response Curves : Perform triplicate experiments across a broad concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinase enzymes).
- Orthogonal Assays : Combine enzymatic assays with cellular viability (MTT) and apoptosis (Annexin V) readouts to cross-validate results .
Q. What computational methods are suitable for predicting the interaction of This compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., COX-2 or EGFR). Prioritize poses with hydrogen bonds between the acetamide carbonyl and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond acceptors to predict activity against related targets .
Q. How can researchers optimize This compound derivatives for improved pharmacokinetics?
- Methodological Answer :
- Derivatization : Introduce substituents at the diallyl group (e.g., methyl or hydroxyl) to modulate logP and metabolic stability.
- Prodrug Design : Convert the acetamide to a hydrolyzable ester for enhanced bioavailability.
- In Vitro ADME : Assess microsomal stability (human liver microsomes) and CYP450 inhibition to prioritize lead compounds .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent effects in enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
- ANOVA with Tukey’s Post Hoc : Compare multiple concentrations across replicates.
- Residual Analysis : Identify outliers in enzymatic activity datasets to refine assay conditions .
Q. How should researchers address low reproducibility in synthetic yields of This compound?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) and identify critical factors.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation in real time.
- Scale-Up Protocol : Maintain consistent stirring rates and cooling/heating gradients during kilogram-scale synthesis .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
